

An In-depth Technical Guide to 5-Benzylhydantoin: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: **5-Benzylhydantoin**

Cat. No.: **B043465**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Benzylhydantoin** (also known as 5-(phenylmethyl)-2,4-imidazolidinedione), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, established synthetic protocols, and biological relevance, presenting data in a clear, structured format suitable for scientific and research applications.

Chemical Structure and Identification

5-Benzylhydantoin is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4. In this derivative, a benzyl group is attached to the carbon at position 5.

IUPAC Name: 5-benzylimidazolidine-2,4-dione
Synonyms: 5-(Phenylmethyl)-2,4-imidazolidinedione, DL-**5-Benzylhydantoin**
CAS Number: 3530-82-3
Molecular Formula: C₁₀H₁₀N₂O₂
Molecular Weight: 190.20 g/mol
Chemical Structure:

(Structure depicted is a simplified 2D representation)

Physicochemical and Spectroscopic Properties

The key properties of **5-Benzylhydantoin** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Physical State	White to off-white crystalline solid.	[1]
Melting Point	188-189 °C	
Solubility	Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.	[1]
pKa (N-H Protons)	The pKa of the N1-H proton in the parent hydantoin is ~9.0, while the N3-H is more acidic. Specific values for 5-benzylhydantoin are not readily available but are expected to be in a similar range.	
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 10.44 (s, 1H, N ³ -H), 7.93 (s, 1H, N ¹ -H), 7.17–7.30 (m, 5H, Ar-H), 4.33 (td, J = 5, 1 Hz, 1H, C ⁵ -H), 2.92 (m, J = 5 Hz, 2H, CH ₂)	[2]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 175.2 (C=O, C4), 157.2 (C=O, C2), 135.6 (Ar-C), 129.8 (Ar-CH), 128.1 (Ar-CH), 126.7 (Ar-CH), 58.4 (C5), 36.4 (CH ₂)	[2]

	Expected characteristic peaks: ~3200-3100 (N-H stretch), ~1770-1710 (asymmetric and symmetric C=O stretches).
IR Spectroscopy (cm ⁻¹)	[1] Data from the closely related 5-methyl-5-benzylhydantoin shows peaks at 3109 (N-H) and 1748/1732 (C=O).
Mass Spectrometry	HRMS (ESI): m/z [M+H] ⁺ calculated for C ₁₀ H ₁₁ N ₂ O ₂ : 191.0815; found: 191.0815. The primary fragmentation under electron ionization is expected to involve the cleavage of the benzyl group, leading to a stable tropylium cation at m/z 91. [2]

Synthesis of 5-Benzylhydantoin

5-Benzylhydantoin can be synthesized through several established methods. The two most common routes are the Urech hydantoin synthesis starting from an amino acid and the Bucherer-Bergs reaction using an aldehyde.

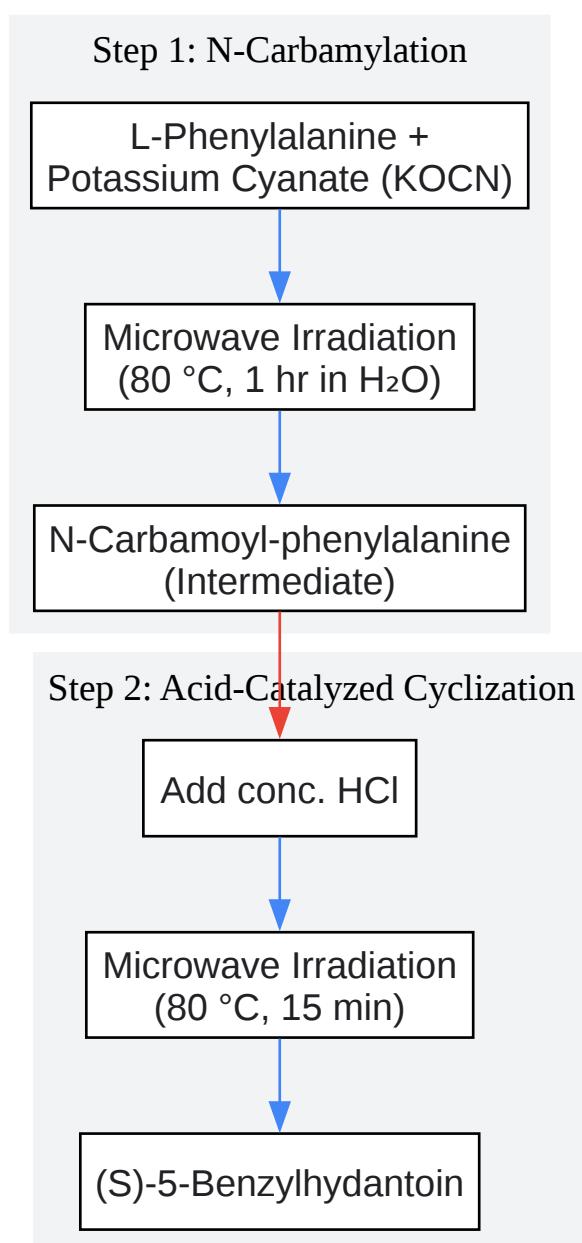
Urech Hydantoin Synthesis (Enantioselective)

The Urech synthesis provides a direct route to enantiopure hydantoins from corresponding α -amino acids. A modern, microwave-assisted protocol allows for a rapid and efficient one-pot synthesis.[2]

- N-Carbamylation: To a 30 mL microwave reactor vial, add L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
- Seal the vial and irradiate in a microwave reactor at 80 °C for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

- Cyclization: After cooling, add concentrated hydrochloric acid (7 mL) to the reaction mixture.
- Seal the vial and irradiate again in the microwave reactor at 80 °C for 15 minutes.
- Work-up: Cool the reaction mixture. The product typically precipitates and can be collected by filtration, washed with cold water, and dried under a vacuum. An 89% yield is reported for this method.

The logical flow of this synthetic method is illustrated below.



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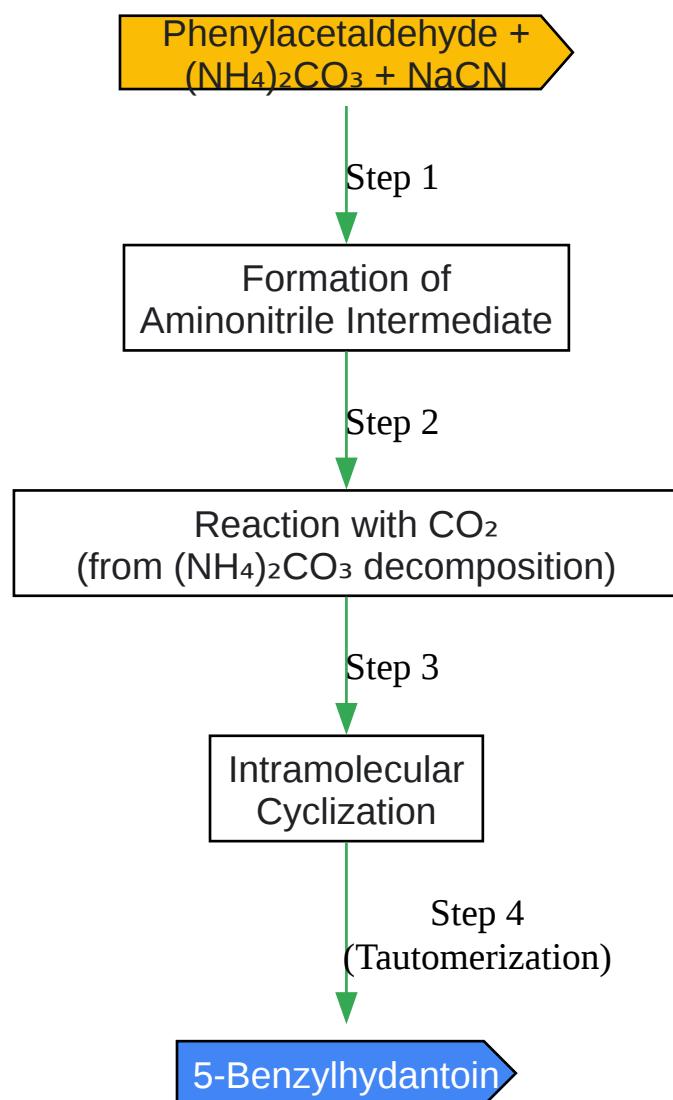
Caption: Workflow for the microwave-assisted Urech synthesis of **5-Benzylhydantoin**.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (aldehyde or ketone), ammonium carbonate, and a cyanide source (e.g., potassium or sodium cyanide).[3][4] For **5-benzylhydantoin**, the starting material is phenylacetaldehyde.

- Reaction Setup: Dissolve phenylacetaldehyde in a mixture of ethanol and water (e.g., 1:1 ratio).
- Addition of Reagents: To the solution, add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃). Typically, an excess of the cyanide and carbonate salts is used.
- Heating: Heat the mixture, often to around 60 °C, and stir for several hours (e.g., 24 hours). The reaction is typically performed in a sealed vessel to prevent the loss of volatile components.
- Work-up: After cooling the reaction mixture, acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7. This step should be performed in a well-ventilated fume hood due to the potential release of HCN gas.
- Isolation: The resulting **5-benzylhydantoin** product often precipitates and can be collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

The mechanism of this reaction is outlined in the diagram below.



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Caption: Simplified reaction pathway of the Bucherer-Bergs synthesis.

Biological Relevance: Mhp1 Transporter Substrate

L-5-Benzylhydantoin is a known substrate for the Mhp1 transporter, a sodium-coupled secondary active transport protein found in the bacterium *Microbacterium liquefaciens*.^[5] This transporter is part of a metabolic salvage pathway that allows the bacterium to uptake and utilize 5-aryl-substituted hydantoins from its environment as a source of carbon and nitrogen.

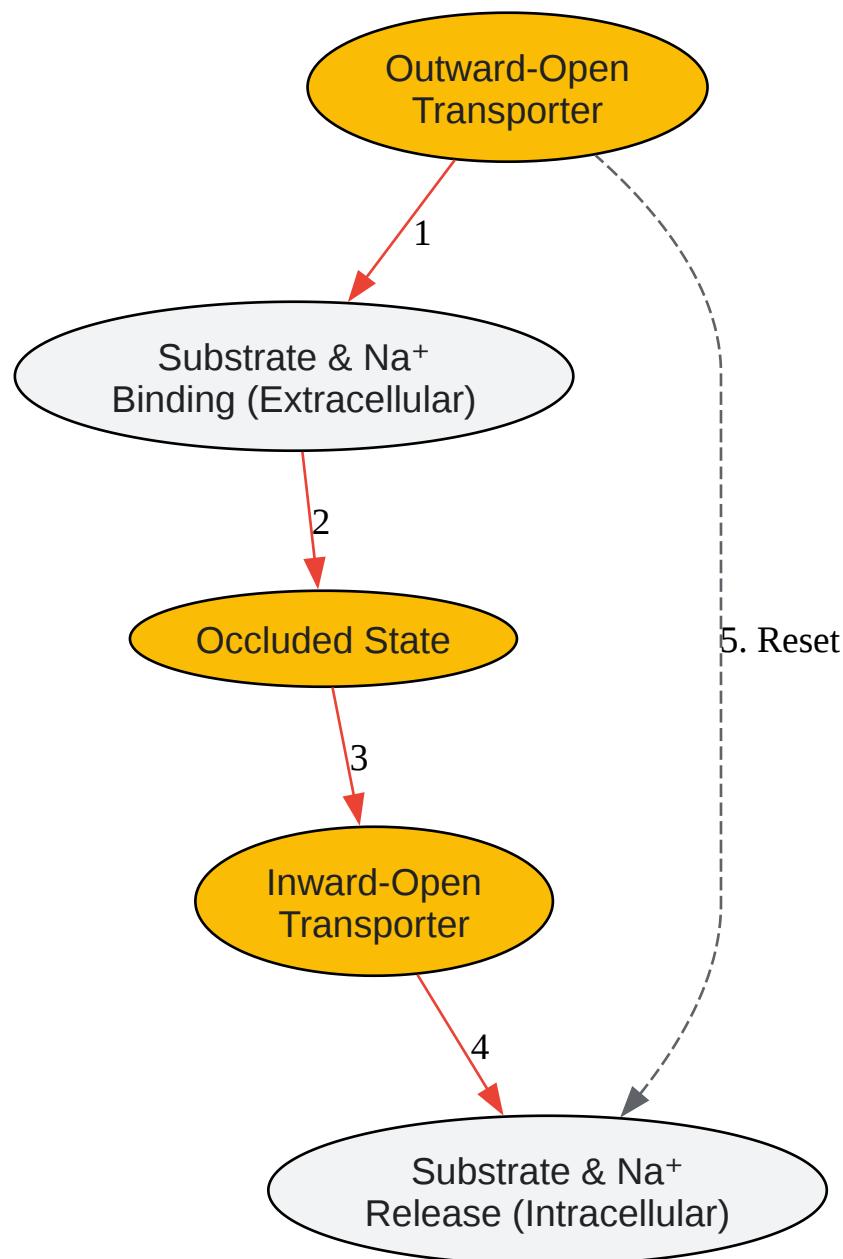
The transport mechanism follows the "alternating access" model, where the transporter protein undergoes significant conformational changes to move the substrate across the cell

membrane. This process is coupled to the co-transport of a sodium ion (Na^+) down its electrochemical gradient.

The key steps of the transport cycle are:

- Outward-Open State: The transporter is open to the extracellular space.
- Substrate and Na^+ Binding: **L-5-benzylhydantoin** and a sodium ion bind to their respective sites within the transporter.
- Occluded State: Upon binding, the transporter closes, occluding the substrate from both the extracellular and intracellular environments.
- Inward-Open State: The transporter undergoes a conformational change, opening towards the intracellular space.
- Substrate and Na^+ Release: The **L-5-benzylhydantoin** and sodium ion are released into the cytoplasm.
- Reset: The empty transporter reverts to the outward-open conformation to begin a new cycle.

This transport cycle is visualized below.



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Caption: The alternating access mechanism of the Mhp1 transporter with **L-5-benzylhydantoin**.

Safety and Handling

5-Benzylhydantoin is classified with the following hazards:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Handle in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Store in a tightly closed container in a dry, cool place.

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